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molecular formula C15H14O3 B6320102 3-Methoxy-4-(2-methylphenyl)benzoic acid CAS No. 175153-24-9

3-Methoxy-4-(2-methylphenyl)benzoic acid

Cat. No. B6320102
M. Wt: 242.27 g/mol
InChI Key: SYXIYNJPTBGTNT-UHFFFAOYSA-N
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Patent
US07691848B2

Procedure details

To the 2-methoxy-2′-methyl-biphenyl-4-carboxylic acid methyl ester of step C (26 mmol) was added methanol (10 mL), tetrahydrofuran (45 mL) and 1 N sodium hydroxide (33 mL). The solution was refluxed vigorously in an oil bath at 105° C. for one hour. The volatile solvents were evaporated and the solution was chilled in ice. 2N hydrochloric acid was added until the pH was ˜1. The product was extracted into ethyl acetate, dried with anhydrous magnesium sulfate, and evaporated to a white solid. This was recrystallized from ethyl acetate/hexane to afford 5.5 g of title compound (86%).
Name
2-methoxy-2′-methyl-biphenyl-4-carboxylic acid methyl ester
Quantity
26 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])=[C:7]([O:18][CH3:19])[CH:6]=1)=[O:4].CO.[OH-].[Na+]>O1CCCC1>[CH3:19][O:18][C:7]1[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=[CH:9][C:8]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17] |f:2.3|

Inputs

Step One
Name
2-methoxy-2′-methyl-biphenyl-4-carboxylic acid methyl ester
Quantity
26 mmol
Type
reactant
Smiles
COC(=O)C1=CC(=C(C=C1)C1=C(C=CC=C1)C)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
33 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile solvents were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the solution was chilled in ice
ADDITION
Type
ADDITION
Details
2N hydrochloric acid was added until the pH was ˜1
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a white solid
CUSTOM
Type
CUSTOM
Details
This was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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